[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine
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Overview
Description
The compound “[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as FT-IR, NMR, and HRMS . The presence of the oxadiazole ring and the chlorophenyl group would be evident in the spectroscopic data .Chemical Reactions Analysis
The chemical reactivity of such compounds would largely depend on the functional groups present in the molecule. The oxadiazole ring is generally stable under normal conditions, but can participate in various reactions under specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be predicted based on their structure. For example, the presence of the oxadiazole ring and the chlorophenyl group would likely make the compound relatively non-polar .Scientific Research Applications
Antimicrobial Evaluation
- Synthesized derivatives of 1,3,4-oxadiazole, similar to the compound , have demonstrated significant antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Polymer Material Development
- 1,3,4-oxadiazole derivatives have been used to develop blue light-emitting polyamide and poly(amide-imide)s. These polymers exhibit high thermal stability and good solubility in organic solvents, making them potentially useful for various applications (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).
Anti-inflammatory Activities
- Some oxadiazole derivatives have been synthesized and evaluated for anti-inflammatory activity. These compounds showed significant anti-inflammatory properties, suggesting their potential use in therapeutic applications (Koksal, Yarim, Erdal, & Bozkurt, 2013).
Cancer Research
- In cancer research, certain 1,3,4-oxadiazole derivatives have shown potent cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents (Mahanthesha, T., & Bodke, 2021).
Antitubercular Activity
- Some oxadiazole derivatives have been investigated for their antitubercular activity against Mycobacterium tuberculosis, showing moderate activity and suggesting their potential use in anti-tuberculosis treatments (Al-Tamimi, Mary, Miniyar, Al-Wahaibi, El-Emam, Armaković, & Armaković, 2018).
Lipase and α-Glucosidase Inhibition
- Oxadiazole derivatives have been evaluated for their inhibitory effects on enzymes like lipase and α-glucosidase, suggesting their potential application in the treatment of conditions like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to target various cellular components, affecting their function and leading to a range of biological responses .
Mode of Action
It is suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Biochemical Pathways
Similar compounds have been known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that oxadiazole derivatives have been associated with a wide range of biological activities . They have been reported to possess antifungal , antiviral , and antineoplastic properties
Cellular Effects
Preliminary studies suggest that certain oxadiazole derivatives may inhibit the growth of tumor cells
Molecular Mechanism
It is known that the activities of nitro-substituted heteroaromatic carboxamides can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-12-6-9-13-14-10(15-9)7-2-4-8(11)5-3-7/h2-5,12H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGESIXVBLHONGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C(O1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192997 |
Source
|
Record name | 5-(4-Chlorophenyl)-N-methyl-1,3,4-oxadiazole-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-52-3 |
Source
|
Record name | 5-(4-Chlorophenyl)-N-methyl-1,3,4-oxadiazole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Chlorophenyl)-N-methyl-1,3,4-oxadiazole-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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